molecular formula C20H16Cl2N2O3S B4026661 4-(2,4-Dichlorophenyl)-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide

4-(2,4-Dichlorophenyl)-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide

Cat. No.: B4026661
M. Wt: 435.3 g/mol
InChI Key: VCKJSDZZVXDRQT-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring can be constructed through cyclization reactions.

    Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Phenoxypropanoyl Group: This step might involve acylation reactions using phenoxypropanoic acid derivatives.

    Formation of the Carboxamide Group: The final step could involve the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Other thiophene-based compounds with similar structures.

    Phenoxypropanoyl Derivatives: Compounds containing the phenoxypropanoyl group.

    Dichlorophenyl Derivatives: Compounds with the 2,4-dichlorophenyl group.

Uniqueness

4-(2,4-Dichlorophenyl)-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide might be unique due to its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-(2-phenoxypropanoylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O3S/c1-11(27-13-5-3-2-4-6-13)19(26)24-20-17(18(23)25)15(10-28-20)14-8-7-12(21)9-16(14)22/h2-11H,1H3,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKJSDZZVXDRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=CS1)C2=C(C=C(C=C2)Cl)Cl)C(=O)N)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,4-Dichlorophenyl)-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide
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4-(2,4-Dichlorophenyl)-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide
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4-(2,4-Dichlorophenyl)-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide
Reactant of Route 4
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4-(2,4-Dichlorophenyl)-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide
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4-(2,4-Dichlorophenyl)-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide
Reactant of Route 6
4-(2,4-Dichlorophenyl)-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide

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